molecular formula C23H21NO4S B2694643 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid CAS No. 2094641-12-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid

Cat. No.: B2694643
CAS No.: 2094641-12-8
M. Wt: 407.48
InChI Key: UQMYGAFCSPLEKF-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

    Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Final Assembly: The protected amino acid derivative is then coupled with the thiophene-containing intermediate under peptide coupling conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and large-scale reactors. The use of continuous flow chemistry could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the Fmoc protecting group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the Fmoc group.

    Substitution: Free amino acids after Fmoc deprotection.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid is widely used in:

    Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-butoxycarbonyl) protected amino acids: Another common protecting group used in peptide synthesis.

    Cbz (carbobenzyloxy) protected amino acids: Used similarly to Fmoc but removed under different conditions.

Uniqueness

The Fmoc group is unique due to its stability under acidic conditions and ease of removal under mild basic conditions, making it highly suitable for solid-phase peptide synthesis. Compared to Boc and Cbz, Fmoc offers a more straightforward deprotection process, which is advantageous in automated peptide synthesis.

This comprehensive overview should provide a solid foundation for understanding the compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-thiophen-2-ylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c25-22(26)14-24(12-11-16-6-5-13-29-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13,21H,11-12,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMYGAFCSPLEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC4=CC=CS4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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